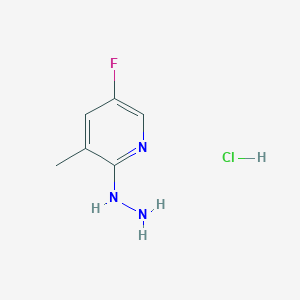
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H8FN3·HCl It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position, a hydrazinyl group at the 2-position, and a methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylpyridine.
Hydrazination: The 5-fluoro-2-methylpyridine is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 2-position.
Hydrochloride Formation: The resulting 5-fluoro-2-hydrazinyl-3-methylpyridine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Purification: Employing purification techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 5-fluoro-2-hydrazinyl-3-methylpyridine N-oxide.
Reduction: Formation of 5-fluoro-2-hydrazinyl-3-methylpyridine hydrazine.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-methylpyridine: Lacks the hydrazinyl group.
2-Hydrazinyl-3-methylpyridine: Lacks the fluorine atom.
5-Fluoro-3-methylpyridine: Lacks the hydrazinyl group.
Uniqueness
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride is unique due to the presence of both the fluorine atom and the hydrazinyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H9ClFN3 |
|---|---|
Peso molecular |
177.61 g/mol |
Nombre IUPAC |
(5-fluoro-3-methylpyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H8FN3.ClH/c1-4-2-5(7)3-9-6(4)10-8;/h2-3H,8H2,1H3,(H,9,10);1H |
Clave InChI |
NKLANPYBBLWIRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1NN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11911346.png)
![3-Methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B11911353.png)

![Indeno[2,1-b]pyran, 2-methyl-](/img/structure/B11911366.png)

![2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11911391.png)


![7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11911400.png)





